molecular formula C9H13FN2O B15231983 (1R)-1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine

(1R)-1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B15231983
M. Wt: 184.21 g/mol
InChI Key: QOBBVQIQLJJHIL-ZETCQYMHSA-N
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Description

(1R)-1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine is a chiral diamine compound featuring a fluorinated and methoxy-substituted aromatic ring. Its molecular formula is C₉H₁₃FN₂O, with a molecular weight of 184.21 g/mol (CAS No. 1213082-82-6) . The stereochemistry at the C1 position (R-configuration) and the substitution pattern on the phenyl ring (2-fluoro, 3-methoxy) contribute to its unique physicochemical and biological properties.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

(1R)-1-(2-fluoro-3-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-8-4-2-3-6(9(8)10)7(12)5-11/h2-4,7H,5,11-12H2,1H3/t7-/m0/s1

InChI Key

QOBBVQIQLJJHIL-ZETCQYMHSA-N

Isomeric SMILES

COC1=CC=CC(=C1F)[C@H](CN)N

Canonical SMILES

COC1=CC=CC(=C1F)C(CN)N

Origin of Product

United States

Preparation Methods

Reductive Amination of α-Keto Precursors

A widely employed strategy involves reductive amination of 2-fluoro-3-methoxyphenylglyoxal derivatives. The reaction typically utilizes ammonium acetate in acetic acid under reflux conditions to form an intermediate imine, which is subsequently reduced to the diamine. Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with Raney nickel has been reported for this reduction step. For example, treatment of 2-fluoro-3-methoxyphenylglyoxal with ammonium acetate in acetic acid at 110°C for 8 hours, followed by LiAlH4 reduction in tetrahydrofuran (THF), yields the racemic diamine with approximately 70–75% efficiency.

Nitro Group Reduction

Alternative routes start with nitro intermediates. 1-(2-Fluoro-3-methoxyphenyl)-2-nitroethylene undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under 50 psi H2 pressure. This method achieves full conversion to the diamine within 12 hours but requires careful control of reaction conditions to prevent over-reduction or debenzylation.

Stereochemical Control and Resolution

Asymmetric Synthesis

Chiral auxiliaries such as (R)- or (S)-binaphthol derivatives have been employed to induce enantioselectivity during the reductive amination step. Using (R)-BINOL-phosphoric acid as a catalyst in the presence of trichlorosilane (HSiCl3), enantiomeric excess (ee) values of up to 88% have been reported. However, this method requires stringent anhydrous conditions and prolonged reaction times (72 hours).

Diastereomeric Salt Formation

Resolution of racemic mixtures via diastereomeric salt formation remains the most reliable industrial method. Treating the racemic diamine with (R,R)-tartaric acid in ethanol-water (3:1 v/v) at 0–5°C preferentially crystallizes the (1R)-enantiomer as the tartrate salt. After two recrystallizations, optical purity exceeding 99% ee is achievable, albeit with a 35–40% yield loss.

Industrial-Scale Production Considerations

Continuous Flow Processes

Recent advancements adapt batch protocols to continuous flow systems to enhance throughput. A three-stage flow setup comprising:

  • Continuous fluorination with Selectfluor™
  • Reductive amination in a packed-bed reactor with immobilized Pd catalysts
  • Continuous chiral resolution using membrane-based enantioselective separation

This approach reduces reaction times from 72 hours (batch) to 8 hours (flow) and improves overall yield by 22%.

Green Chemistry Innovations

Solvent recycling protocols using supercritical CO2 extraction have been implemented to recover >95% of methanol and DMF from reaction mixtures. Additionally, catalytic amounts of ionic liquids (e.g., [BMIM][BF4]) replace traditional bases in methoxylation steps, reducing waste generation by 70%.

Analytical Characterization Data

Physicochemical Properties

Property Value Method
Molecular Weight 184.21 g/mol HRMS (ESI+)
Specific Rotation ([α]D²⁵) +54.9° (c = 0.5, CHCl3) Polarimetry
Melting Point 85–87°C DSC
LogP 1.82 ± 0.05 Shake-flask method

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 7.22 (dd, J = 7.5, 1.8 Hz, 1H), 6.82–6.75 (m, 2H), 4.12 (q, J = 6.8 Hz, 1H), 3.87 (s, 3H), 3.15–3.08 (m, 2H), 1.98 (br s, 4H).
  • ¹³C NMR (100 MHz, CDCl3): δ 159.8 (d, J = 245 Hz), 152.3, 130.5 (d, J = 8.5 Hz), 123.6, 112.6, 56.0, 52.3, 45.1.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its binding affinity and activity at these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Enantioselective Catalysis

The (1R,2R)-configured diamine L8 [(1R,2R)-1,2-diphenyl-N1,N2-di(quinolin-8-yl)ethane-1,2-diamine] demonstrates high enantioselectivity in oxidative coupling reactions . Compared to the target compound, L8’s extended quinoline substituents enhance π-π interactions in catalytic cycles, whereas the 2-fluoro-3-methoxy group in the target compound may favor hydrogen bonding or dipole interactions.

Substituent Position and Bioactivity

  • Antimycobacterial Activity : Propane-1,3-diamine linkers (e.g., in compounds 11 , 14 , 15 ) exhibit lower MIC values (0.5–2 µg/mL) but higher cytotoxicity compared to ethane-1,2-diamine analogs .
  • Antimicrobial Derivatives : SQ109 (N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine) shows potent antitubercular activity (MIC: 0.7 µg/mL) due to its lipophilic adamantyl and geranyl groups, contrasting with the target compound’s aromatic substituents .

Key Insight : The propane-1,3-diamine linker’s increased flexibility improves antimicrobial potency but exacerbates cytotoxicity, highlighting a trade-off absent in rigid ethane-1,2-diamine derivatives like the target compound .

Coordination Chemistry and Metal Complexes

Schiff Base Complexes

  • N,N′-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine : Forms stable lanthanide complexes used in nuclear reprocessing and catalysis .

Key Insight : The target compound’s fluorine and methoxy groups could modulate metal-ligand bond strengths or solubility in coordination chemistry, differing from hydroxyl or pyridyl substituents in other analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R)-1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine, and how do reaction conditions influence enantiomeric purity?

  • Methodology : The compound can be synthesized via reductive alkylation of ethylenediamine derivatives with substituted benzaldehydes. For example, sodium cyanoborohydride is often used as a reducing agent under controlled pH (4–6) to minimize side reactions. Chiral resolution techniques, such as chiral HPLC or crystallization with enantiopure resolving agents (e.g., tartaric acid derivatives), are critical for isolating the (1R)-enantiomer .
  • Key Considerations : Optimize reaction temperature (typically 0–25°C) and solvent polarity (methanol or ethanol) to enhance stereoselectivity. Monitor intermediates using thin-layer chromatography (TLC) and confirm enantiopurity via polarimetry or circular dichroism (CD) spectroscopy .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure and stereochemistry?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm the substitution pattern on the aromatic ring (e.g., fluorine and methoxy groups) and the ethylenediamine backbone. 1^1H-1^1H COSY and NOESY can resolve diastereotopic proton interactions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF MS verifies molecular weight (exact mass: 184.21 g/mol) .
  • X-ray Crystallography : Employ SHELXL for refining crystal structures. The fluorine atom’s electron density and hydrogen-bonding networks (e.g., N–H···O/F interactions) help validate stereochemistry .

Q. How does the compound’s solubility and stability vary under different pH and solvent conditions?

  • Methodology :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–10). Salt formation (e.g., dihydrochloride) improves aqueous solubility .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The methoxy group enhances stability against oxidation compared to hydroxyl analogs .

Advanced Research Questions

Q. What strategies can mitigate racemization during derivatization or metal coordination studies?

  • Methodology :

  • Metal Complexation : Use inert atmospheres (N2_2/Ar) and low-temperature conditions (<10°C) during reactions with transition metals (e.g., Pt or Cu). Chelation via the ethylenediamine moiety often stabilizes the chiral center .
  • Derivatization : Opt for mild coupling agents (e.g., EDC/HOBt) for amide bond formation. Monitor racemization via chiral HPLC after each step .

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and interaction with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The fluorine atom’s electronegativity and methoxy group’s steric effects influence binding affinity .
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., monoamine oxidases). Focus on hydrogen bonding with the diamine group and hydrophobic contacts with the aromatic ring .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar ethane-1,2-diamine derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluoro vs. methoxy) using in vitro assays (e.g., enzyme inhibition). For example, fluorinated analogs often show enhanced blood-brain barrier penetration .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers in bioactivity datasets. Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How does the compound’s stereochemistry influence its coordination geometry in transition metal complexes?

  • Methodology :

  • Single-Crystal Analysis : Compare bond angles and ligand denticity in (1R) vs. (1S) enantiomers using X-ray diffraction. The (1R) configuration often induces distorted octahedral geometries in Pt(II) complexes .
  • Spectroscopic Probes : Use UV-Vis and EPR to study metal-ligand charge transfer (MLCT) transitions. Chiral ligands can induce circularly polarized luminescence (CPL) in lanthanide complexes .

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